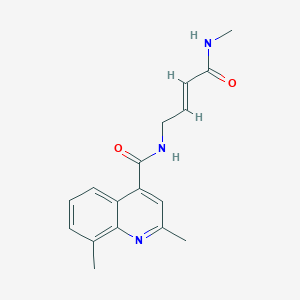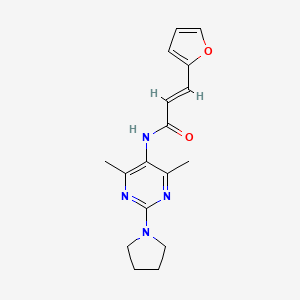
N-benzyl-3-phenylpyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzyl-3-phenylpyrrolidine-1-carboxamide” is a compound that falls under the category of pyrrolidines . Pyrrolidines are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular formula of “this compound” is C18H20N2O. The structure is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Wissenschaftliche Forschungsanwendungen
Optimization and Identification of PARP Inhibitors
Research has focused on optimizing phenylpyrrolidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, leading to the identification of compounds with excellent PARP enzyme potency and cellular potency. These compounds have shown potential in treating cancer through the inhibition of PARP enzymes, critical in DNA repair processes. The identified compounds are characterized by their ability to cross the blood-brain barrier, distribute into tumor tissue, and demonstrate efficacy in vivo against melanoma and breast cancer models (Penning et al., 2010).
Neuroleptic Activity of Benzamides
Studies have also explored the neuroleptic activity of benzamides, including compounds like cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide. These compounds have been evaluated for their inhibitory effects on stereotyped behavior in rats, showing a correlation between structure and activity. Notably, certain compounds have demonstrated significant potency compared to existing neuroleptics, indicating their potential as potent drugs for treating psychosis with fewer side effects (Iwanami et al., 1981).
Anticancer and Anti-Biofilm Activity
A library of novel 2-(het)arylpyrrolidine-1-carboxamides has been synthesized and evaluated for their anticancer activities, both in vitro and in vivo. Some compounds exhibited activities superior to the reference drug tamoxifen, with notable efficacy in increasing the lifespan in animal models. Additionally, certain compounds have shown effectiveness in suppressing bacterial biofilm growth, highlighting their dual potential as anticancer and antibacterial agents (Smolobochkin et al., 2019).
Synthesis and Characterization of N-(Ferrocenylmethyl) Derivatives
The synthesis of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives has been explored for their potential as anticancer agents. These compounds have undergone evaluation on cancer cell lines, with some exhibiting cytotoxic effects superior to cisplatin. The most active compounds have been identified through their IC50 values, indicating their potential in cancer therapy through a reactive oxygen species-mediated mechanism (Butler et al., 2013).
Microwave-Assisted Synthesis and Antimicrobial Activity
Microwave-assisted synthesis has been employed to develop 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, achieving high yields. These compounds have been tested for antimicrobial activity, with certain derivatives identified as potent products. This method demonstrates the utility of microwave-assisted synthesis in efficiently producing compounds with potential antimicrobial applications (Sreekanth & Jha, 2020).
Eigenschaften
IUPAC Name |
N-benzyl-3-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18(19-13-15-7-3-1-4-8-15)20-12-11-17(14-20)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFFMAOZOMLEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2730586.png)

![6-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2730589.png)
![1-[(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]piperazine;2,2,2-trifluoroacetic acid](/img/structure/B2730590.png)
![2-(cyanomethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2730592.png)




![(S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B2730601.png)
![2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2730604.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2730605.png)
![2-Amino-6-(4-fluorobenzyl)-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2730606.png)
![1-[2-(2-chlorophenyl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2730607.png)